

# (R)-tert-Butyl (2-aminopropyl)carbamate molecular weight and formula

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## Compound of Interest

|                |                                         |
|----------------|-----------------------------------------|
| Compound Name: | (R)-tert-Butyl (2-aminopropyl)carbamate |
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An In-Depth Technical Guide to **(R)-tert-Butyl (2-aminopropyl)carbamate**: A Chiral Building Block for Advanced Drug Discovery

## Abstract

**(R)-tert-Butyl (2-aminopropyl)carbamate** is a critical chiral building block in modern medicinal chemistry and pharmaceutical development. Its structure, which features a primary amine and a differentially protected secondary amine, offers synthetic chemists a versatile scaffold for constructing complex molecular architectures. The presence of the acid-labile tert-butyloxycarbonyl (Boc) protecting group allows for selective, sequential reactions, a cornerstone of multi-step organic synthesis. This guide provides an in-depth analysis of the compound's core molecular properties, established synthesis protocols, and its strategic application in the design of novel therapeutics. By detailing the causality behind experimental choices and providing validated methodologies, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals aiming to leverage this compound in their work.

## Core Molecular Profile

**(R)-tert-Butyl (2-aminopropyl)carbamate** is a carbamate derivative valued for its specific stereochemistry and the orthogonal reactivity of its two amine functionalities.<sup>[1]</sup> The fundamental molecular details are crucial for its application in synthesis and for analytical characterization.

The molecular formula for **(R)-tert-Butyl (2-aminopropyl)carbamate** is C8H18N2O2.[\[2\]](#)[\[3\]](#)[\[4\]](#)  
Its molecular weight is 174.24 g/mol .[\[2\]](#)[\[3\]](#)[\[4\]](#)

| Identifier        | Value                                                                               | Source                                                         |
|-------------------|-------------------------------------------------------------------------------------|----------------------------------------------------------------|
| IUPAC Name        | tert-butyl N-[(2R)-2-aminopropyl]carbamate                                          | PubChem <a href="#">[4]</a>                                    |
| CAS Number        | 333743-54-7                                                                         | BLDpharm, PubChem <a href="#">[2]</a> <a href="#">[4]</a>      |
| Molecular Formula | C8H18N2O2                                                                           | BLDpharm, Sunway Pharm <a href="#">[2]</a> <a href="#">[3]</a> |
| Molecular Weight  | 174.24                                                                              | BLDpharm, Sunway Pharm <a href="#">[2]</a> <a href="#">[3]</a> |
| InChI Key         | UYNSYFDLTSSUNI-ZCFIWIBFSA-N                                                         | PubChem <a href="#">[4]</a>                                    |
| Common Synonyms   | (R)-N1-Boc-1,2-propanediamine, ((R)-2-Aminopropyl)carbamic acid<br>tert-butyl ester | Sunway Pharm <a href="#">[3]</a>                               |

## Physicochemical Properties and Handling

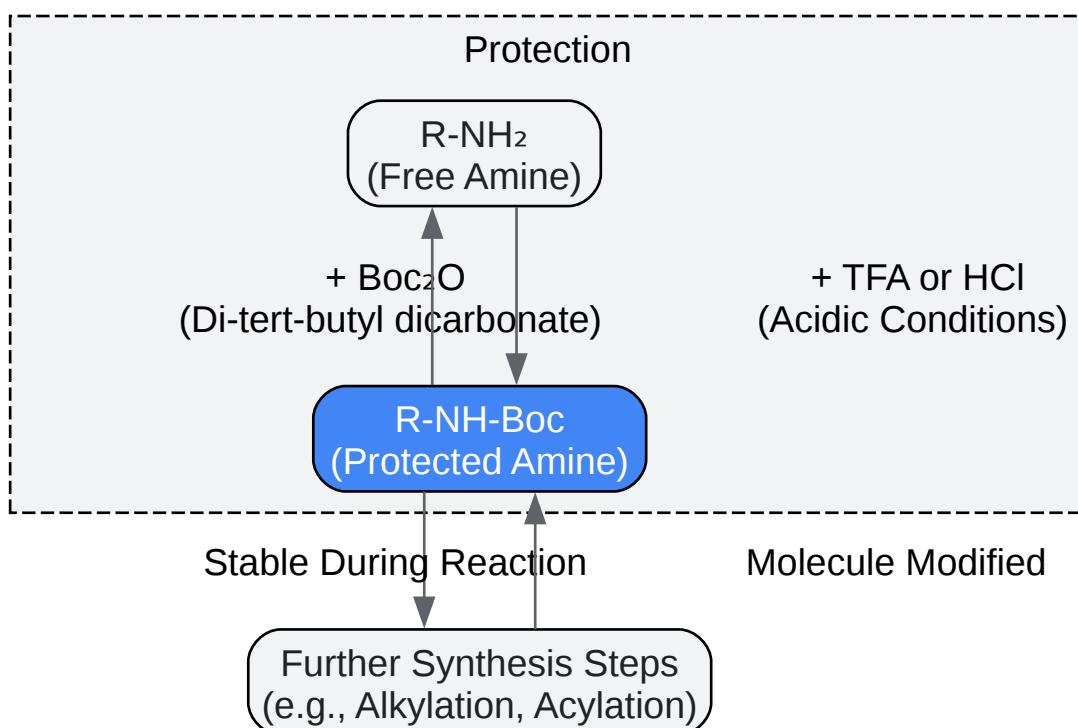
Proper handling and storage are paramount to maintaining the integrity of **(R)-tert-Butyl (2-aminopropyl)carbamate**. The carbamate functional group is generally stable, but the free primary amine can be susceptible to degradation.

| Property   | Description                                                                                                                                                  | Rationale and Handling                                                                                                                                                                                                                    |
|------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Appearance | Colorless to pale yellow liquid or low-melting solid.                                                                                                        | Visual inspection is a first-pass quality check.                                                                                                                                                                                          |
| Solubility | Soluble in many organic solvents such as dichloromethane (DCM), chloroform, and alcohols. Slightly soluble in water. <a href="#">[5]</a> <a href="#">[6]</a> | High solubility in common organic solvents facilitates its use in a wide range of reaction conditions.                                                                                                                                    |
| Storage    | Store at 2-8°C under an inert atmosphere. Keep in a dark place and sealed in a dry environment. <a href="#">[2]</a> <a href="#">[3]</a>                      | Cool temperatures slow potential degradation pathways. An inert atmosphere (e.g., nitrogen or argon) prevents reaction with atmospheric CO <sub>2</sub> and moisture. Protection from light prevents potential photochemical degradation. |

## The Strategic Role of the Boc Protecting Group

In multi-step organic synthesis, it is often necessary to prevent a reactive functional group, such as an amine, from participating in a reaction while another part of the molecule is modified. The tert-butyloxycarbonyl (Boc) group is one of the most common amine-protecting groups due to its unique stability profile.[\[7\]](#)

**Expertise & Causality:** The choice of the Boc group is strategic. It is robust and stable under a wide variety of non-acidic conditions, including basic hydrolysis, catalytic hydrogenation, and reactions with many nucleophiles and organometallics. This stability allows for extensive chemical modifications at the free primary amine of **(R)-tert-Butyl (2-aminopropyl)carbamate** without disturbing the protected amine. However, the Boc group can be cleaved cleanly and efficiently under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane), regenerating the free amine for subsequent reactions. This orthogonal reactivity is fundamental to its utility.[\[8\]](#)



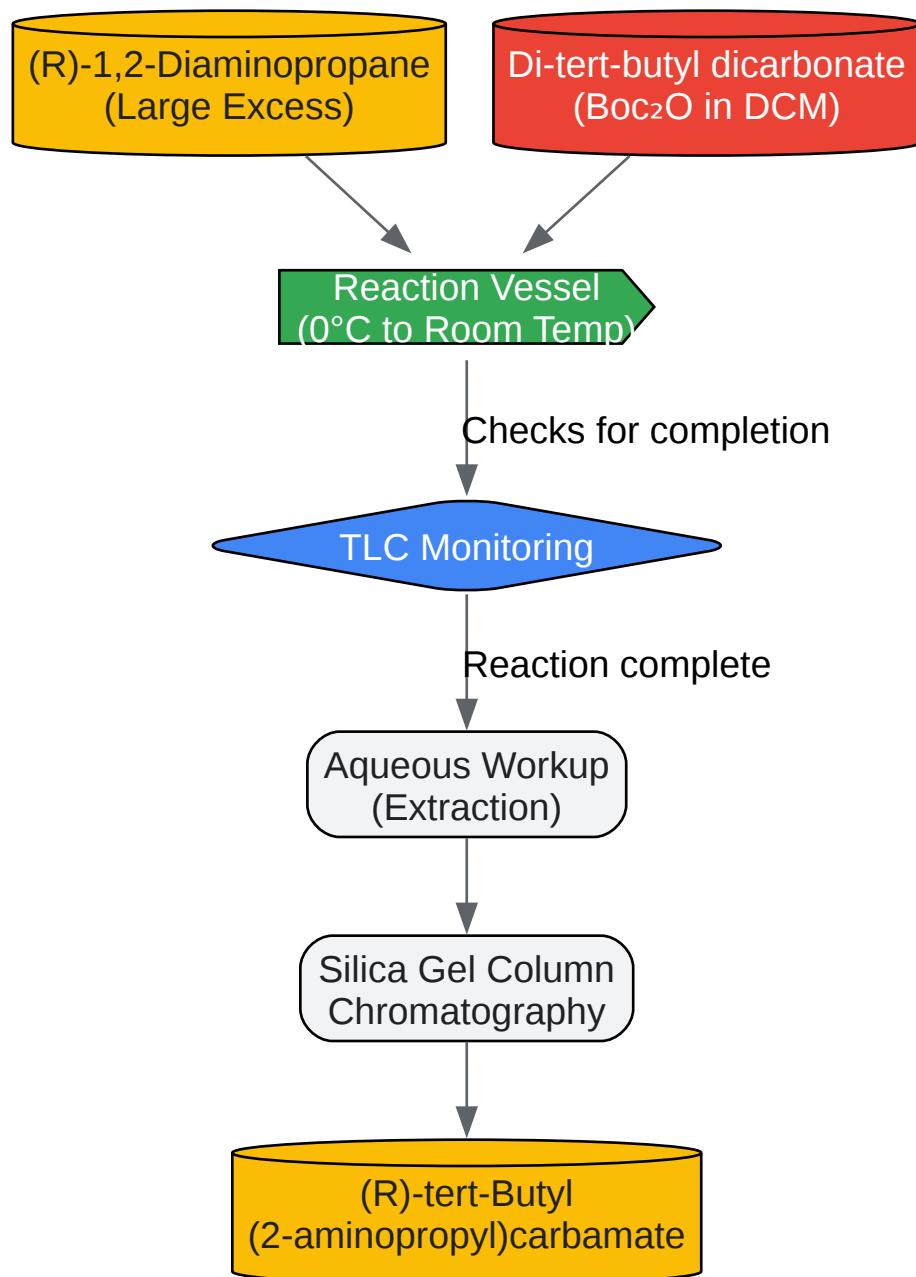
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Caption: The Boc protection/deprotection cycle.

## Synthesis Methodology: Selective Mono-Protection

The most direct and industrially scalable synthesis of **(R)-tert-Butyl (2-aminopropyl)carbamate** involves the selective mono-protection of (R)-1,2-diaminopropane. The key to this synthesis is controlling the stoichiometry to favor the reaction of only one of the two amine groups.

**Trustworthiness & Self-Validation:** The following protocol is a self-validating system. By using a large excess of the starting diamine, the statistical probability of the protecting group reagent (di-tert-butyl dicarbonate) encountering an already mono-protected molecule is significantly reduced, thus minimizing the formation of the di-protected byproduct. The progress of the reaction is monitored by Thin-Layer Chromatography (TLC), providing a direct visual confirmation of the consumption of starting material and the formation of the product. Purification via column chromatography ensures the isolation of the target compound with high purity, which can be verified by analytical techniques like NMR spectroscopy.



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Caption: Workflow for the synthesis of **(R)-tert-Butyl (2-aminopropyl)carbamate**.

## Experimental Protocol

Objective: To synthesize **(R)-tert-Butyl (2-aminopropyl)carbamate** via selective N-Boc protection of (R)-1,2-diaminopropane.

Materials:

- (R)-1,2-Diaminopropane
- Di-tert-butyl dicarbonate (Boc<sub>2</sub>O)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO<sub>3</sub>) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., DCM/Methanol/Triethylamine mixture)

#### Procedure:

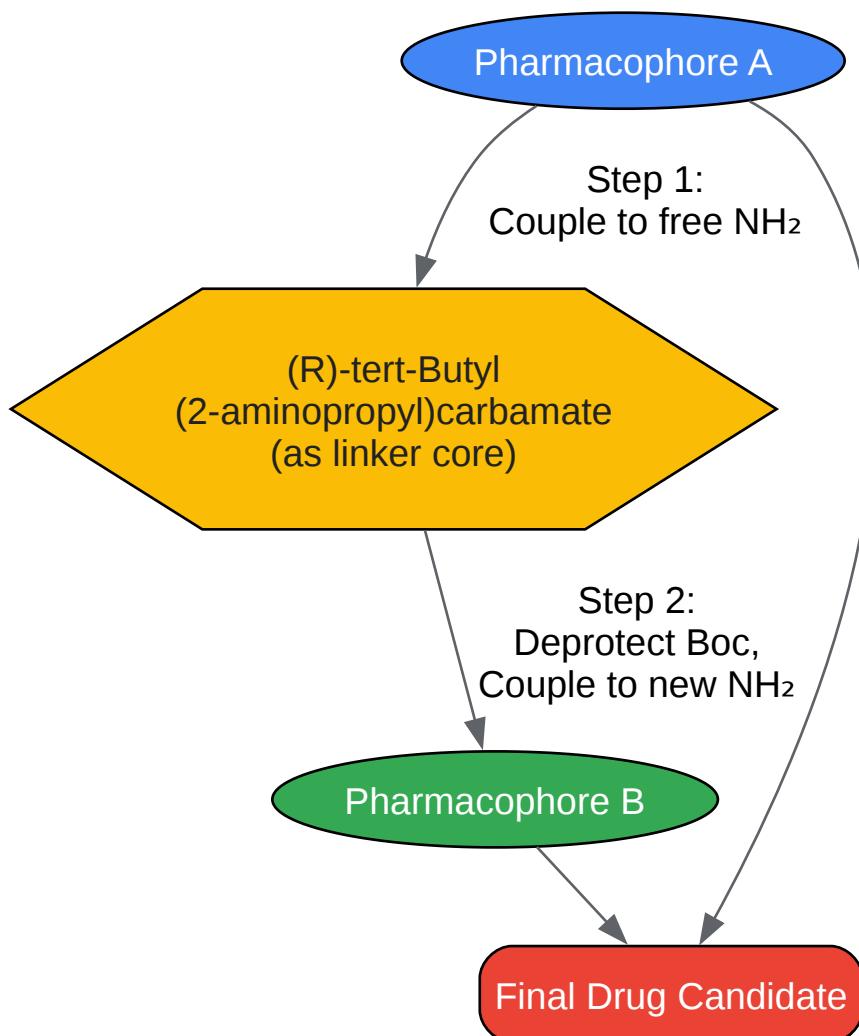
- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve (R)-1,2-diaminopropane (5.0 equivalents) in anhydrous dichloromethane (DCM). Cool the solution to 0°C using an ice bath.
- Reagent Addition: Dissolve di-tert-butyl dicarbonate (Boc<sub>2</sub>O) (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred diamine solution over 1-2 hours, maintaining the temperature at 0°C. Causality Note: Slow addition is crucial to maintain a high local concentration of the diamine, preventing over-reaction and formation of the di-Boc protected byproduct.
- Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 12-16 hours.
- Monitoring: Monitor the reaction progress by TLC, eluting with a polar solvent system (e.g., 90:9:1 DCM:MeOH:Et<sub>3</sub>N). The product should be more retained (lower R<sub>f</sub>) than the starting diamine and less polar than the di-protected species.
- Workup: Once the Boc<sub>2</sub>O is consumed, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess diamine.

- Extraction: Redissolve the residue in DCM and wash sequentially with saturated  $\text{NaHCO}_3$  solution (2x) and brine (1x). Causality Note: The aqueous washes remove any unreacted diamine salts and other water-soluble impurities.
- Drying and Concentration: Dry the organic layer over anhydrous  $\text{MgSO}_4$ , filter, and concentrate under reduced pressure to yield the crude product.
- Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent gradient (e.g., 0-10% Methanol in DCM with 0.5% triethylamine) to isolate the pure **(R)-tert-Butyl (2-aminopropyl)carbamate**. Causality Note: The small amount of triethylamine in the eluent prevents the product from streaking on the acidic silica gel.

## Applications in Drug Development

The unique stereochemistry and bifunctional nature of **(R)-tert-Butyl (2-aminopropyl)carbamate** make it a valuable intermediate in the synthesis of pharmaceuticals. [1] Chirality is a critical factor in drug design, as different enantiomers of a molecule can exhibit vastly different pharmacological and toxicological profiles.

- Chiral Scaffolding: It serves as a chiral scaffold to introduce a specific 3D orientation into a target molecule. This is essential for achieving high-affinity binding to biological targets like enzymes and receptors.
- Linker Technology: The compound is frequently used as a linker to connect two different pharmacophores. The primary amine can be reacted first, followed by deprotection and reaction of the second amine, allowing for the controlled assembly of complex drug candidates like kinase inhibitors or PROTACs.[7]
- Precursor for Bioactive Molecules: Research has identified its enantiomer, (S)-tert-butyl (2-aminopropyl)carbamate, as a precursor in the synthesis of agents for anti-cancer, anti-AIDS, and analgesic applications.[1] The (R)-enantiomer is similarly explored for developing stereoisomers of these drugs or entirely new chemical entities where the (R)-configuration is required for biological activity.



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Caption: Role as a bifunctional linker in drug design.

## Conclusion

**(R)-tert-Butyl (2-aminopropyl)carbamate** is more than a simple chemical reagent; it is a strategic tool for the rational design of complex, stereochemically defined molecules. Its combination of a readily available primary amine, a robustly protected secondary amine, and a defined chiral center provides medicinal chemists with a reliable and versatile building block. The methodologies for its synthesis are well-established and scalable, and its applications span a wide range of therapeutic areas. A thorough understanding of its properties, handling, and synthetic utility, as detailed in this guide, is essential for any research professional seeking to innovate in the field of drug discovery.

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